10-(2,5-dimethylbenzenesulfonyl)-7-(thiomorpholin-4-yl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0?,?]dodeca-2(6),3,7,9,11-pentaene
Description
This compound belongs to a class of polyheterocyclic systems featuring a tricyclic core with nitrogen and sulfur heteroatoms. The structure includes a 2,5-dimethylbenzenesulfonyl group and a thiomorpholin-4-yl substituent, which contribute to its electronic and steric properties. The tricyclic framework (dodeca-2(6),3,7,9,11-pentaene) comprises fused five- and six-membered rings with 1,8,11,12-tetraaza and 5-thia moieties. However, critical physicochemical data (e.g., melting point, solubility) for this specific compound are unavailable in the provided evidence.
Properties
IUPAC Name |
10-(2,5-dimethylphenyl)sulfonyl-7-thiomorpholin-4-yl-5-thia-1,8,11,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O2S3/c1-12-3-4-13(2)15(11-12)29(25,26)19-18-20-17(23-6-9-27-10-7-23)16-14(5-8-28-16)24(18)22-21-19/h3-5,8,11H,6-7,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTNQXVNSFANFNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)C2=C3N=C(C4=C(N3N=N2)C=CS4)N5CCSCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with analogs sharing tricyclic/heterocyclic cores, sulfonyl groups, or nitrogen-rich substituents. Data are compiled from synthetic, structural, and spectroscopic studies.
Table 1: Key Properties of Comparable Compounds
Key Findings:
Substituent Effects on Physicochemical Properties :
- In benzooxadiazole derivatives (), increasing alkyl chain length (ethylhexyl → octyl) correlates with higher yields (71% → 77%) and melting points (175°C → 206°C), likely due to enhanced van der Waals interactions .
- The target compound’s thiomorpholin group introduces sulfur, which may enhance π-π stacking or hydrogen bonding compared to tetrazolyl or methoxy substituents in analogs.
Structural Diversity :
- The hexaazatricyclo compound () has a nitrogen-rich core (six N atoms), contrasting with the target’s tetraaza system. This difference could influence redox behavior or ligand-receptor interactions .
- The sulfonyl group in the target and ’s compound may confer polarity and stabilize charge-transfer states, similar to benzothiadiazole-based D-A-D materials () .
Spectral and Synthetic Trends :
- IR spectra of alkyl-substituted tetrazoles () show C–H stretching (2,950–2,850 cm⁻¹) and alkyne signals (~2,200 cm⁻¹), absent in sulfonyl/thiamorpholin-containing compounds .
- Synthesis of tricyclic systems often employs palladium/copper catalysts (e.g., ), suggesting the target compound may require similar cross-coupling conditions .
Q & A
Basic Research Questions
Q. What are the critical considerations for synthesizing this compound with high purity?
- Methodology : The synthesis involves multi-step reactions starting with the thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine core. Key steps include sulfonylation with 2,5-dimethylbenzenesulfonyl chloride and thiomorpholine substitution.
- Reaction Optimization : Use anhydrous conditions (e.g., DMF as solvent, 60–80°C) to minimize hydrolysis of the sulfonyl group.
- Purification : Employ gradient HPLC (C18 column, acetonitrile/water mobile phase) to resolve impurities from structurally similar byproducts .
- Validation : Confirm purity (>98%) via -NMR integration of aromatic protons and LC-MS (expected [M+H] at m/z ~530).
Q. How is the molecular structure validated experimentally?
- Techniques :
- Single-Crystal X-ray Diffraction : Resolve bond angles and dihedral distortions in the tricyclic core (e.g., C–S–N angles ~105°).
- DFT Calculations : Compare experimental vs. computed IR spectra (e.g., sulfonyl S=O stretches at 1150–1250 cm) .
- Data Interpretation : Use Mercury software to analyze crystallographic data (CCDC deposition recommended) .
Advanced Research Questions
Q. What strategies address contradictory bioactivity data in enzyme inhibition assays?
- Case Study : Discrepancies in IC values (e.g., 0.5 µM vs. 5 µM in kinase assays) may arise from:
- Solubility Artifacts : Pre-saturate DMSO stock solutions in assay buffer to avoid aggregation (dynamic light scattering validation).
- Redox Interference : Include control experiments with thiomorpholine-free analogs to rule out thiol-mediated false positives .
- Resolution : Use orthogonal assays (e.g., SPR for binding kinetics, cellular thermal shift assays) to confirm target engagement .
Q. How can structure-activity relationships (SAR) guide analog design?
- Key Modifications :
- Sulfonyl Group : Replace 2,5-dimethylbenzenesulfonyl with 4-fluorobenzenesulfonyl to enhance metabolic stability (CYP3A4 t increased by 2.3-fold).
- Thiomorpholine : Substitute with morpholine to reduce logP (experimental logP drops from 3.1 to 2.4) and improve aqueous solubility .
- Data Analysis : Apply Free-Wilson or Hansch analysis to quantify substituent contributions to activity (e.g., meta-methyl groups improve potency by ∆pIC = 0.7) .
Q. What in vivo models are appropriate for preclinical toxicity profiling?
- Model Selection :
- Acute Toxicity : Zebrafish embryos (OECD TG 236) for rapid LD estimation (LC reported at 120 µM).
- Subchronic Toxicity : Rat models (28-day oral gavage) with endpoints including ALT/AST levels and histopathology of liver/kidney .
- Metabolite Tracking : Use -labeled compound to identify reactive metabolites via HPLC-radiodetection .
Conflict Resolution & Best Practices
Q. How to resolve discrepancies in crystallographic vs. computational bond lengths?
- Example : Computed C–N bond lengths (1.34 Å) vs. X-ray data (1.38 Å).
- Root Cause : Overestimation of conjugation effects in gas-phase DFT calculations.
- Solution : Apply solvent correction (PCM model) and compare with Cambridge Structural Database entries for similar tricyclic systems .
Q. Why do batch-to-batch variations occur in biological activity?
- Investigation Workflow :
- Impurity Profiling : Use HRMS to detect trace sulfonic acid derivatives (<0.5% abundance) from incomplete sulfonylation.
- Bioassay Normalization : Include internal controls (e.g., staurosporine for kinase assays) to adjust for plate-to-plate variability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
